![molecular formula C14H17ClN2O2 B2867399 1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide CAS No. 1421485-37-1](/img/structure/B2867399.png)
1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide
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Description
“1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide” is a chemical compound. Azetidines, which this compound is a derivative of, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
Azetidines are four-membered nitrogen-containing heterocycles . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
The reactivity of azetidines can be triggered under appropriate reaction conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .Scientific Research Applications
Antiviral Activity
Azetidine derivatives have been explored for their potential as antiviral agents. The structural flexibility and the presence of the azetidine ring can contribute to the inhibition of viral replication. For instance, certain azetidine compounds have shown inhibitory activity against influenza A and other RNA viruses .
Anti-inflammatory Properties
The azetidine nucleus is a key feature in many compounds with anti-inflammatory properties. These compounds can act on various inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other chronic inflammatory diseases .
Anticancer Applications
Compounds containing the azetidine moiety are being studied for their anticancer activities. They may work by interfering with cell division or by inducing apoptosis in cancer cells. This makes them valuable candidates for the development of new anticancer drugs .
Antimicrobial Effects
Azetidine derivatives also exhibit antimicrobial properties, making them useful in the fight against bacterial infections. Their mechanism of action often involves disrupting bacterial cell wall synthesis or protein function .
Chemical Sensing
The unique structure of azetidine-based compounds allows them to be used in chemical sensing applications. They can be designed to bind selectively to specific analytes, which is useful in environmental monitoring and diagnostics .
Heterogeneous Catalysis
Azetidine derivatives can serve as ligands in heterogeneous catalysis, facilitating various chemical reactions. Their use in catalysis can lead to more efficient industrial processes, including the synthesis of fine chemicals and pharmaceuticals .
Gas Storage and Separation
The azetidine structure can be incorporated into metal-organic frameworks (MOFs) for gas storage and separation applications. These MOFs can selectively adsorb gases like carbon dioxide, contributing to carbon capture technologies .
Neurological Research
Azetidine derivatives are valuable tools in neurological research. They can be used to study neurotransmitter systems and may lead to the development of new treatments for neurological disorders .
properties
IUPAC Name |
1-acetyl-N-[2-(4-chlorophenyl)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-12(9-17)14(19)16-7-6-11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODPXVWNKFBMOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(4-chlorophenethyl)azetidine-3-carboxamide |
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